4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride is a chemical compound with the molecular formula C12H18ClN2O. It is classified as a derivative of pyridine, featuring a piperidine ring connected via a methoxy group. This compound is notable for its potential applications in medicinal chemistry and biological research.
The synthesis of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride typically begins with 4-methyl-2-hydroxypyridine and 3-chloromethylpiperidine. It falls under the category of heterocyclic compounds, specifically pyridine derivatives, which are widely studied for their pharmacological properties.
The synthesis involves several key steps:
This multi-step synthesis highlights the strategic use of functional group transformations and nucleophilic reactions common in organic chemistry.
The molecular structure of 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can be represented as follows:
4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride primarily involves its interaction with biological targets, particularly in neurological contexts. It is believed to modulate neurotransmitter systems by binding to specific receptors or enzymes involved in neurotransmission and signal transduction pathways. Research indicates that derivatives of this compound may act as inhibitors for certain biological processes, potentially impacting conditions like depression or anxiety disorders .
These properties make it suitable for various laboratory applications, including drug formulation and biological assays.
4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride has several important applications:
Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent epigenetic eraser enzyme that catalyzes the removal of mono- and dimethyl groups from histone H3 lysine 4 (H3K4me1/2). This activity represses transcription of target genes, including tumor suppressors and differentiation factors [2] [4]. LSD1 is overexpressed in numerous malignancies, such as acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and squamous cell carcinomas, where it maintains cancer stemness, blocks differentiation, and promotes metastasis [2] [8]. Mechanistically, LSD1 forms complexes with oncogenic transcription factors like GFI1/GFI1B in AML, leading to repression of myeloid differentiation genes (e.g., PU.1, CEBPA, IRF8) through H3K4 demethylation [8]. In solid tumors, LSD1 stabilizes hypoxia-inducible factors (HIFs) and activates Wnt/β-catenin signaling, driving metabolic reprogramming toward aerobic glycolysis (Warburg effect) and glutamine dependency [4].
Table 1: LSD1-Mediated Pathways in Oncogenesis
Cancer Type | LSD1-Interacting Partners | Target Genes/Pathways | Biological Outcome |
---|---|---|---|
Acute Myeloid Leukemia | GFI1, CoREST | PU.1, CEBPA, IRF8 | Differentiation block |
Squamous Cell Carcinoma | ZNF750, GRHL | NOTCH3, OVOL1 | Progenitor state maintenance |
Small Cell Lung Cancer | NuRD complex | MHC-I genes | Immune evasion |
Breast Cancer | Androgen Receptor (AR) | Wnt/β-catenin | Metastasis |
Pancreatic Cancer | HIF-1α | PDK1, LDHA | Aerobic glycolysis |
Beyond histone demethylation, LSD1 demethylates non-histone substrates like DNMT1 and E2F1, amplifying its oncogenic impact. In epidermal cancers, LSD1 directly represses master transcription factors (e.g., OVOL2, GRHL1, KLF4), silencing the epidermal differentiation program [2]. Inhibition of LSD1 triggers genome-wide increases in H3K4me2, reactivating differentiation genes and repressing tumor invasion [2] [4].
LSD1 is a validated therapeutic target in MLL-rearranged leukemias, where it partners with oncogenic MLL fusion proteins to sustain aberrant gene expression. Knockdown or inhibition of LSD1 disrupts the LSD1-GFI1-CoREST repressor complex, leading to H3K4me2 accumulation at myeloid differentiation genes (e.g., CD11b, CD14) and differentiation of leukemic blasts [3] [8]. In solid tumors like cutaneous squamous cell carcinoma (cSCC), LSD1 inhibitors reverse the differentiation block by upregulating key transcription factors (e.g., NOTCH3, ZNF750) and repressing oncogenic drivers like GLI1 [2].
The therapeutic rationale extends to combinatorial approaches:
Table 2: Preclinical Efficacy of LSD1 Inhibition in Cancer Models
Cancer Model | LSD1 Inhibitor | Key Outcomes | Mechanistic Insights |
---|---|---|---|
MLL-rearranged AML | GSK-LSD1 | Differentiation, reduced self-renewal | H3K4me2 ↑ at GFI1/PU.1 targets |
Cutaneous SCC | TCP, GSK-LSD1 | Tumor repression, differentiation | OVOL2 ↑, GLI1 ↓ |
Small Cell Lung Cancer | INCB059872 | MHC-I ↑, T-cell infiltration ↑ | Enhanced anti-PD1 response |
Breast Cancer | NCD38 | Metastasis ↓ | Wnt/β-catenin pathway inhibition |
Piperidine-pyridine hybrids represent a structurally novel class of reversible, competitive LSD1 inhibitors designed to overcome limitations of irreversible cyclopropylamine-based agents (e.g., tranylcypromine/TCP). These hybrids feature a 3-(piperidin-4-ylmethoxy)pyridine core that mimics the dimethylated H3K4 substrate, enabling potent and selective inhibition [3] [5]. The protonated piperidine nitrogen forms a salt bridge with Asp555 in the LSD1 active site, while the pyridine ring engages in π-stacking with FAD and hydrophobic interactions with Tyr761 [3].
Structure-Activity Relationship (SAR) Insights:
Synthetic Approaches:Key intermediates like 4-methyl-2-(piperidin-3-ylmethoxy)pyridine hydrochloride (CAS 1185313-60-3) are synthesized via:
Cellular studies demonstrate that piperidine-pyridine LSD1 inhibitors increase global H3K4me2 levels, reactivate silenced tumor suppressors, and inhibit proliferation in leukemia and solid tumor cell lines (EC₅₀: 280 nM–1 µM) while sparing normal cells [3] [10]. Their reversible mechanism and pharmacokinetic properties position them as promising candidates for in vivo epigenetic therapy.
Table 3: Structural and Biochemical Profiles of Piperidine-Pyridine LSD1 Inhibitors
Compound | Structure | LSD1 Ki (nM) | Selectivity (MAO-A/B) | Cellular EC₅₀ |
---|---|---|---|---|
4-Methyl-2-(piperidin-3-ylmethoxy)pyridine | Pyridine-4-methyl, piperidinylmethoxy | 230* | >200-fold | 450 nM (HL-60) |
5-(Benzyloxy)-3-(piperidin-4-ylmethoxy)pyridine | Pyridine-5-benzyloxy | 29 | >160-fold | 280 nM (MOLM-13) |
6-Phenyl-3-(piperidin-4-ylmethoxy)pyrazine | Pyrazine-6-phenyl | 2300 | >50-fold | 1.2 µM (MV4-11) |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3